molecular formula C9H10O5 B195454 Vanillylmandelic acid CAS No. 55-10-7

Vanillylmandelic acid

Cat. No. B195454
CAS RN: 55-10-7
M. Wt: 198.17 g/mol
InChI Key: CGQCWMIAEPEHNQ-UHFFFAOYSA-N
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Description

Vanillylmandelic acid (VMA) is a chemical intermediate in the synthesis of artificial vanilla flavorings and is an end-stage metabolite of the catecholamines (epinephrine, and norepinephrine). It is produced via intermediary metabolites . VMA is an aromatic ether that is the 3-O-methyl ether of 3,4-dihydroxymandelic acid. It has a role as a human metabolite. It is an aromatic ether, a 2-hydroxy monocarboxylic acid and a member of phenols. It is functionally related to a mandelic acid. It is a conjugate acid of a vanillylmandelate .


Synthesis Analysis

A new digital control microextraction by packed sorbent (MEPS) procedure coupled to liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed to determine VMA in human urine . The condensation of guaiacol and glyoxylic acid at the temperature of the reaction mixture no higher than 30 °С and a mole ratio glyoxylic acid: guaiacol not less than 1: 1.5 is optimal .


Molecular Structure Analysis

The molecular formula of VMA is C9H10O5 . The molecular weight is 198.17 g/mol . The IUPAC name is 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid . The Canonical SMILES is COC1=C(C=CC(=C1)C(C(=O)O)O)O .


Chemical Reactions Analysis

VMA is one of the most important catecholamine metabolites, and it is usually used to aid in diagnosis of pheochromocytoma and paraganglioma . The reaction can be accompanied by the formation of a number of by-products .


Physical And Chemical Properties Analysis

VMA was investigated by various spectroscopic techniques (IR, Raman, UV-Vis, antioxidant decolorization assay and NMR) .

Scientific Research Applications

  • Urinary Assay Applications :

    • VMA can be assayed in urine using liquid chromatography with electrochemical detection. This method is beneficial for its precision and ability to handle direct urine samples (Morrisey & Shihabi, 1979); (Moleman & Borstrok, 1983).
    • A densitometric method for measuring VMA in urine has been developed, involving thin-layer chromatographic separation and computer-controlled analysis (Agbaba et al., 1993).
  • Neuroblastoma Screening :

    • VMA testing has been effectively used in mass screening for neuroblastoma in infants. Studies in Japan using the VMA test in early detection showed promising results in improving prognosis in infants with this malignancy (Sawada et al., 1984).
  • Research on Reperfusion Injury :

    • VMA has shown potential in reducing the severity of ventricular tachyarrhythmias and mortality rate during reperfusion in a rat model of myocardial infarction, suggesting its protective effects against reperfusion injury (Kolentinis et al., 2019).
  • Differentiation in Disease Diagnosis :

    • The electrochemical oxidation mechanism of VMA can differentiate it from homovanillic acid (HVA), another catecholamine metabolite, aiding in the diagnosis of diseases like neuroblastoma and phaeochromocytoma (Li et al., 2010).
  • Development of Novel Extraction Methods :

    • New methods like hollow-fibre microextraction combined with voltammetry have been developed for determining VMA in urine, demonstrating its utility in clinical biomarker analysis (Hrdlička et al., 2019).
  • Psychiatric and Psychological Research :

    • Research indicates that sexually abused girls exhibit higher excretion of VMA, among other catecholamine metabolites, which may be valuable in understanding the psychobiology of post-traumatic stress disorder and major depressive disorder (De Bellis et al., 1994).

Safety And Hazards

VMA is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

VMA is an important metabolite of catecholamines that is routinely screened as a tumor marker . It is frequently used in both the clinical diagnosis and pathological study of diseases because of non-invasive and easy urine specimen collection . The development and application of a robust LC–MS/MS method for fast determination of VMA for optimal laboratory testing is essential in clinical laboratories .

properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCWMIAEPEHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861583
Record name Vanillylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow powder; Sweet vanilla aroma
Record name Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water, Sparingly soluble (in ethanol)
Record name Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Vanillylmandelic acid

CAS RN

55-10-7
Record name Vanillylmandelic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanilmandelic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy-
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Record name Vanillylmandelic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10861583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methoxymandelic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vanillylmandelic acid
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

The resulting compound was deprotected, by treatment with 1M sodium hydroxide (500 microlitre) for 30 minutes at room temperature in the dark. The reaction mixture was taken to pH 3 with 2M hydrochloric acid (200 microlitre) and the 1M citric acid (1.5 ml). Volatiles were removed in vacuo, the residue taken up in methanol, and inorganics filtered to leave a clear yellow solution. This was subjected to TLC (eluent dichloromethane-methanol-acetic acid 75:25:1) to give the product as one major band Rf 0.10, which was eluted with methanol and stored at -20° C. in the dark.
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dichloromethane methanol acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,300
Citations
L Lionetto, AM Lostia, A Stigliano, P Cardelli… - Clinica Chimica …, 2008 - Elsevier
BACKGROUND: The urinary excretion of vanillylmandelic acid (VMA), homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA) can be increased in the presence of …
Number of citations: 84 www.sciencedirect.com
K Sadilkova, K Dugaw, D Benjamin, RM Jack - Clinica Chimica Acta, 2013 - Elsevier
Background Vanillylmandelic acid (VMA) and homovanillic acid (HVA) are typically measured in urine for the diagnosis and monitoring of neuroblastoma, a tumor in children < 5 y. A …
Number of citations: 40 www.sciencedirect.com
Q Li, C Batchelor-McAuley… - The Journal of Physical …, 2010 - ACS Publications
Vanillylmandelic acid (VMA) and homovanillic acid (HVA) are the major end products of catecholamine metabolism. Abnoramally high levels in both plasma and urine may be indicative …
Number of citations: 50 pubs.acs.org
K Fujita, K Maruta, S Ito, T Nagatsu - Clinical chemistry, 1983 - academic.oup.com
… We describe an improved method for the assay of urinary vanillylmandelic acid by ‘high-… a reversed-phase column and vanillylmandelic acid is detected electrochemically. The between-…
Number of citations: 41 academic.oup.com
PA Blombery, IJ Kopin, EK Gordon… - Archives of General …, 1980 - jamanetwork.com
• Deuterium-labelled 4-hydroxy-3-methoxyphenylglycol (MHPG), when administered intravenously, is rapidly converted to 4-hydroxy-3-methoxymandelic acid (or vanillylmandelic acid […
Number of citations: 244 jamanetwork.com
D Dimić, D Milenković, J Ilić, B Šmit, A Amić… - … Acta Part A: Molecular …, 2018 - Elsevier
… Vanillylmandelic acid (VMA), an important metabolite of catecholamines that is routinely screened as … Vanillylmandelic acid (VMA) is produced as the metabolite of epinephrine and …
Number of citations: 32 www.sciencedirect.com
MJ Magera, AL Thompson, D Matern… - Clinical …, 2003 - academic.oup.com
The biochemical detection of catecholamine-secreting tumors relies on the determination of several metabolites, among them vanillylmandelic acid (VMA), a metabolite derived from …
Number of citations: 28 academic.oup.com
MC Blanco-Lopez, MJ Lobo-Castanon… - Biosensors and …, 2003 - Elsevier
… This work investigates the development of a voltammetric sensor for vanillylmandelic acid (VMA) based on acrylic MIP-modified electrodes. Thin layers of MIPs for VMA have been …
Number of citations: 139 www.sciencedirect.com
F Taran, H Bernard, A Valleix, C Créminon, J Grassi… - Clinica chimica acta, 1997 - Elsevier
An enzyme immunoassay for urinary vanillylmandelic acid (VMA) using polyclonal antiserum and VMA–acetylcholinesterase conjugate as enzymatic tracer is described. Two different …
Number of citations: 35 www.sciencedirect.com
G Fauler, HJ Leis, E Huber, C Schellauf… - Journal of mass …, 1997 - Wiley Online Library
A method for the quantitative determination of homovanillic acid (HVA) and vanillylmandelic acid (VMA), two metabolites of catecholamines, is presented. The assay is based on gas …

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